Cas no 82353-55-7 (N-Benzyloxycarbonyl-D-alaninal)

N-Benzyloxycarbonyl-D-alaninal é um composto quiral utilizado como intermediário versátil em síntese orgânica, particularmente na preparação de peptidomiméticos e inibidores enzimáticos. Sua estrutura inclui um grupo protector benziloxicarbonil (Cbz), que oferece estabilidade e seletividade em reações de amidação, além de um aldeído funcional que facilita a formação de ligações C-N ou C-C através de alkylações ou reduções seletivas. Este reagente é valorizado pela sua alta pureza estereoquímica (configuração D), essencial para a síntese de análogos de peptídeos com atividade biológica específica, como inibidores de proteases. Sua aplicação em química medicinal e desenvolvimento de fármacos destaca-se pela eficiência em rotas sintéticas complexas.
N-Benzyloxycarbonyl-D-alaninal structure
82353-55-7 structure
Product Name:N-Benzyloxycarbonyl-D-alaninal
N.o CAS:82353-55-7
MF:C11H13NO3
MW:207.225823163986
MDL:MFCD12031620
CID:693824
Update Time:2025-10-29

N-Benzyloxycarbonyl-D-alaninal Propriedades químicas e físicas

Nomes e Identificadores

    • Carbamic acid, (1-methyl-2-oxoethyl)-, phenylmethyl ester, (R)-
    • (R)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester
    • benzyl N-(1-oxopropan-2-yl)carbamate
    • Carbamic acid, (1-methyl-2-oxoethyl)-, phenylmethyl ester, (R)- (9CI)
    • Phenylmethyl N-[(1R)-1-methyl-2-oxoethyl]carbamate (ACI)
    • (R)-Benzyl 1-oxopropan-2-ylcarbamate
    • (R)-N-Cbz-alaninal
    • Benzyl (R)-(1-oxopropan-2-yl)carbamate
    • Benzyl [(R)-1-methyl-2-oxoethyl)carbamate
    • N-Benzyloxycarbonyl-D-alaninal
    • N-Cbz-D-alaninal
    • MDL: MFCD12031620
    • Inchi: 1S/C11H13NO3/c1-9(7-13)12-11(14)15-8-10-5-3-2-4-6-10/h2-7,9H,8H2,1H3,(H,12,14)/t9-/m1/s1
    • Chave InChI: XTXJPZGMVKIPHE-SECBINFHSA-N
    • SMILES: C(C1C=CC=CC=1)OC(=O)N[C@H](C)C=O

N-Benzyloxycarbonyl-D-alaninal Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
TRC
B285345-250mg
N-Benzyloxycarbonyl-D-alaninal
82353-55-7
250mg
$ 224.00 2023-04-18
TRC
B285345-500mg
N-Benzyloxycarbonyl-D-alaninal
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500mg
$ 414.00 2023-04-18
TRC
B285345-1g
N-Benzyloxycarbonyl-D-alaninal
82353-55-7
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$ 660.00 2022-06-07
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N-Benzyloxycarbonyl-D-alaninal
82353-55-7
2.5g
$ 1688.00 2023-04-18
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
10R0637-1g
(R)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester
82353-55-7 96%
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6767.38CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
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(R)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester
82353-55-7 96%
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25424.31CNY 2021-05-07
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10R0637-500mg
(R)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester
82353-55-7 96%
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3807.71CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
10R0637-250mg
(R)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester
82353-55-7 96%
250mg
2332.12CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
10R0637-100mg
(R)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester
82353-55-7 96%
100mg
1594.32CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
10R0637-50mg
(R)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester
82353-55-7 96%
50mg
1221.18CNY 2021-05-07

N-Benzyloxycarbonyl-D-alaninal Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  -78 °C; 30 min, -78 °C
1.2 Solvents: Dichloromethane ;  10 min, -78 °C; 2 h, -78 °C
1.3 Reagents: Diisopropylethylamine ;  20 min, -78 °C → rt
Referência
DDQ-Promoted Benzylic/Allylic sp3 C-H Activation for the Stereoselective Intramolecular C-N Bond Formation: Applications to the Total Synthesis of (-)-Codonopsinine, (+)-5-epi-Codonopsinine, (+)-Radicamine B, and (-)-Codonopsinol
Lingamurthy, Macha; et al, Journal of Organic Chemistry, 2016, 81(4), 1367-1377

Método de produção 2

Condições de reacção
1.1 Reagents: 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Solvents: Dimethyl sulfoxide
1.2 Solvents: Water
Referência
Stereoselective aldol additions catalyzed by dihydroxyacetone phosphate-dependent aldolases in emulsion systems: Preparation and structural characterization of linear and cyclic iminopolyols from aminoaldehydes
Espelt, Laia; et al, Chemistry - A European Journal, 2003, 9(20), 4887-4899

Método de produção 3

Condições de reacção
1.1 Solvents: 1,4-Dioxane ,  Water ;  25 °C; overnight, 25 °C
2.1 Reagents: 2-Iodoxybenzoic acid Solvents: Ethyl acetate ;  6 h, 77 °C; 77 °C → rt
Referência
Carbon-carbon bond-forming enzymes for the synthesis of non-natural amino acids
Clapes, Pere; et al, Methods in Molecular Biology (New York, 2012, 794, 73-85

Método de produção 4

Condições de reacção
1.1 Reagents: NADP ,  Glycine ,  Semicarbazide ,  p-Toluenesulfonic acid Catalysts: Dehydrogenase, glycerol ,  NADH oxidase ;  24 h, pH 9, 30 °C
Referência
Amino Aldehydes Revisited
Mestrom, Luuk; et al, European Journal of Organic Chemistry, 2017, 2017(47), 7019-7025

Método de produção 5

Condições de reacção
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water ;  rt
Referência
Inhibition of DD-Peptidases by a Specific Trifluoroketone: Crystal Structure of a Complex with the Actinomadura R39 DD-Peptidase
Dzhekieva, Liudmila; et al, Biochemistry, 2013, 52(12), 2128-2138

Método de produção 6

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Toluene ,  Water ;  30 min, 0 °C; 30 min, 0 °C; 120 min, 22 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Referência
Chromium(V) Peptide Complexes: Synthesis and Spectroscopic Characterization
Barnard, Peter J.; et al, Inorganic Chemistry, 2005, 44(4), 1044-1053

Método de produção 7

Condições de reacção
Referência
Aminodicarboxylic acid alkenes and their use as sweeteners
, European Patent Organization, , ,

Método de produção 8

Condições de reacção
1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ;  2 h, -78 °C; 5 h, -78 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Referência
Synthesis of (+)- and (-)-dihydropinidine by diastereoselective dimethylzinc promoted allylation of 2-methyltetrahydropyridine-N-oxide with an allylboronic ester
Eriksson, Carina; et al, Tetrahedron: Asymmetry, 2006, 17(7), 1074-1080

Método de produção 9

Condições de reacção
1.1 Reagents: 1-Hydroxybenzotriazole ,  Diisopropylethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dimethylformamide ;  2 h, rt
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, rt
2.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water ;  rt
Referência
Inhibition of DD-Peptidases by a Specific Trifluoroketone: Crystal Structure of a Complex with the Actinomadura R39 DD-Peptidase
Dzhekieva, Liudmila; et al, Biochemistry, 2013, 52(12), 2128-2138

Método de produção 10

Condições de reacção
1.1 Solvents: 1,4-Dioxane ,  Water ;  12 h, rt
2.1 Reagents: 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Solvents: Dimethyl sulfoxide
2.2 Solvents: Water
Referência
Stereoselective aldol additions catalyzed by dihydroxyacetone phosphate-dependent aldolases in emulsion systems: Preparation and structural characterization of linear and cyclic iminopolyols from aminoaldehydes
Espelt, Laia; et al, Chemistry - A European Journal, 2003, 9(20), 4887-4899

N-Benzyloxycarbonyl-D-alaninal Raw materials

N-Benzyloxycarbonyl-D-alaninal Preparation Products

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